molecular formula C9H5Cl2NO B13693570 6,7-Dichloroisoquinolin-1(2H)-one

6,7-Dichloroisoquinolin-1(2H)-one

Cat. No.: B13693570
M. Wt: 214.04 g/mol
InChI Key: QQOHARLRMFCNRR-UHFFFAOYSA-N
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Description

6,7-Dichloroisoquinolin-1(2H)-one (CAS: 444898-83-3) is a halogenated isoquinoline derivative characterized by chlorine substituents at positions 6 and 7 and a ketone group at position 1 of the partially saturated isoquinoline ring. Its molecular formula is C₉H₅Cl₂NO, and its InChIKey is QQOHARLRMFCNRR-UHFFFAOYSA-N .

Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

6,7-dichloro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5Cl2NO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h1-4H,(H,12,13)

InChI Key

QQOHARLRMFCNRR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=CC(=C(C=C21)Cl)Cl

Origin of Product

United States

Biological Activity

6,7-Dichloroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions including cyclization and halogenation processes. Various synthetic routes have been explored to enhance yield and purity. The compound is often synthesized through the condensation of appropriate isoquinoline derivatives followed by chlorination.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, revealing its potential as an anticancer agent. The following sections detail its effects on various cancer cell lines and its mechanism of action.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against multiple cancer cell lines. Notably, it has shown promising results against:

  • Breast Cancer (MDA-MB-231)
  • Prostate Cancer (PC-3)
  • Colon Cancer (Caco2)

In a study evaluating the compound's efficacy, it was found to induce apoptosis in MDA-MB-231 cells with an IC50 value ranging from 28 µM to 50 µM depending on the specific analog used .

Table 1: Cytotoxicity of this compound Analogues

CompoundCell LineIC50 (µM)
6BrCaQMDA-MB-23128
3aMDA-MB-23147
3bPC-328
4eCaco238

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The most potent analog induced apoptosis as evidenced by increased caspase activity.
  • In Vivo Studies : In orthotopic breast cancer models using nude mice, administration of encapsulated forms of the compound showed enhanced antitumor activity compared to free compounds. This suggests improved bioavailability and targeting capabilities .

Comparison with Similar Compounds

Structural and Electronic Features

The table below highlights key structural differences between 6,7-Dichloroisoquinolin-1(2H)-one and related compounds:

Compound Name CAS Number Substituents Key Functional Groups Electronic Effects
This compound 444898-83-3 Cl (6,7), ketone Isoquinolinone, Cl Strong electron-withdrawing (Cl), polar ketone
6,7-Dichloroquinoline 444898-81-1 Cl (6,7) Quinoline, Cl Electron-withdrawing (Cl), aromatic N
6,7-Dichloroquinoxaline 19853-64-6 Cl (6,7), N (1,2) Quinoxaline, Cl Electron-withdrawing (Cl, N), planar structure
6,7-Dimethoxy-1(2H)-isoquinolinone 16101-63-6 OMe (6,7), ketone Isoquinolinone, OMe Electron-donating (OMe), polar ketone
7-Nitroisoquinolin-1(2H)-one - NO₂ (7), ketone Isoquinolinone, NO₂ Strong electron-withdrawing (NO₂)

Key Observations :

  • Chlorine vs. Methoxy Substituents: Chlorine’s electron-withdrawing nature increases electrophilicity at adjacent positions, facilitating nucleophilic substitution. Methoxy groups (e.g., 6,7-Dimethoxy-1(2H)-isoquinolinone) donate electron density, stabilizing aromatic systems and directing electrophilic substitutions to ortho/para positions .

Spectral and Analytical Data

While specific NMR data for this compound is unavailable, analogues provide insights:

  • 6,7-Dimethoxy Derivatives: In 6,7-dimethoxyisoquinolinones (e.g., compound 6i in ), aromatic protons resonate at 6.56–6.95 ppm due to electron-donating methoxy groups . In contrast, chlorine’s deshielding effect would likely shift aromatic protons downfield (~7.5–8.5 ppm).
  • Elemental Analysis: For sulfonyl-substituted isoquinolinones (e.g., compound 6k), analytical results (C: 62.03%, H: 6.27%) align closely with calculated values, suggesting high purity .

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